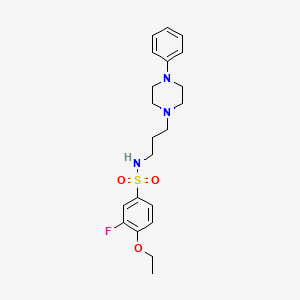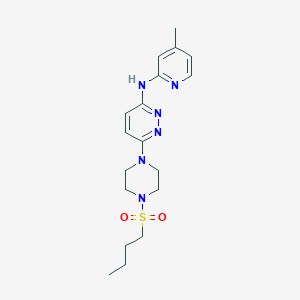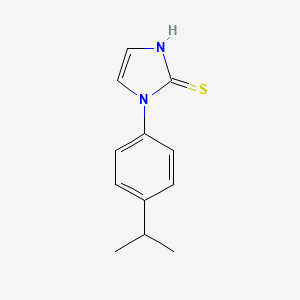
1-(4-isopropylphenyl)-1H-imidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-isopropylphenyl)-1H-imidazole-2-thiol” is a complex organic molecule. Based on its name, it likely contains an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms), a thiol group (an sulfur and hydrogen group), and a phenyl group (a ring of six carbon atoms) with an isopropyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions .
Aplicaciones Científicas De Investigación
Inhibition of Oxidative Drug-Metabolizing Enzymes
1-(2-Isopropylphenyl)imidazole, a closely related compound, has been identified as an inhibitor of several oxidative drug-metabolizing enzyme systems in rat liver microsomes. It demonstrates competitive inhibition in the p-hydroxylation of aniline and acetanilide and noncompetitive inhibition in the N-demethylation of aminopyrine. Its potent inhibitory effects have implications for drug metabolism research (Leibman & Ortiz, 1973).
Electrochemical Properties
Imidazole-2-thiols, including derivatives of the compound , have been studied for their oxidation and reduction potentials. These findings are significant in understanding the electrochemical behaviors of such compounds, which can be applied in various fields including materials science and electrochemistry (Po et al., 1991).
Corrosion Inhibition
Derivatives of 1-(4-isopropylphenyl)-1H-imidazole-2-thiol have been investigated for their corrosion inhibition ability towards mild steel in acidic environments. These findings are vital for the development of effective corrosion inhibitors in industrial applications (Ammal et al., 2018).
Photopolymerization
Heteroaromatic thiols, including imidazole derivatives, have been found to function effectively as co-initiators in free-radical photopolymerizations. This research is significant in the field of polymer chemistry and materials science (Andrzejewska et al., 2006).
Organometallic Chemistry
Imidazole-2-thiol derivatives have been used to form a variety of technetium and rhenium complexes. These findings contribute to the field of organometallic chemistry and have potential applications in catalysis and materials science (Brugnati et al., 2005).
Cytotoxic and Antibacterial Studies
Some imidazole derivatives, including 4,5-di(p-isopropylphenyl)-1H-imidazole, have been synthesized and studied for their cytotoxic and antibacterial properties. These findings are relevant to the development of new drugs and antibacterial agents (Streciwilk et al., 2014).
Synthesis of Novel Heterocyclic Systems
Research has been conducted on the regioselective reactions of related compounds, leading to the development of novel heterocyclic systems. This research contributes to synthetic chemistry and the development of new pharmaceuticals and materials (Amosova et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds often interact with various enzymes, receptors, or proteins within the body, altering their function and leading to a range of biological effects .
Mode of Action
It’s likely that the compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the target, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted target .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
A structurally similar compound, 1-(4-isopropylphenyl)propan-1-one, has been shown to have high gastrointestinal absorption and is bbb permeant . It’s also a CYP2D6 inhibitor .
Result of Action
Similar compounds have been shown to have a range of effects, including antimicrobial, anti-inflammatory, and kinase inhibitory activities .
Propiedades
IUPAC Name |
3-(4-propan-2-ylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9(2)10-3-5-11(6-4-10)14-8-7-13-12(14)15/h3-9H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNXQUYNBGGTMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CNC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)
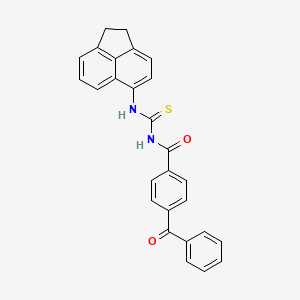
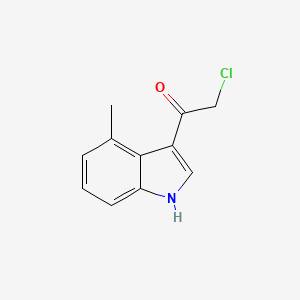
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)
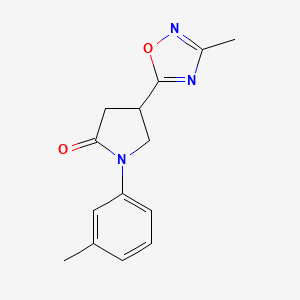
![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)


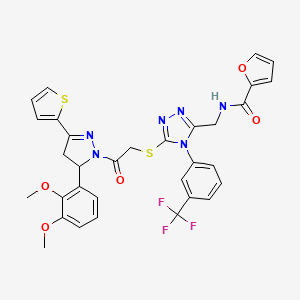
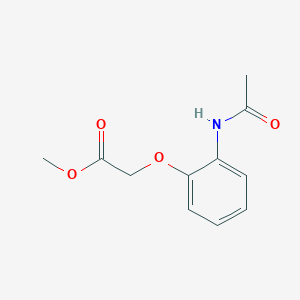
![Ethyl 2-[[2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2404866.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404867.png)
